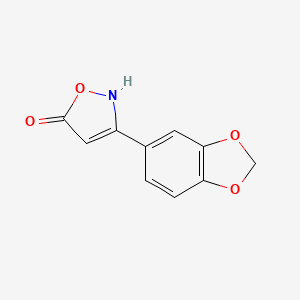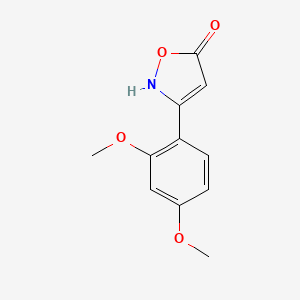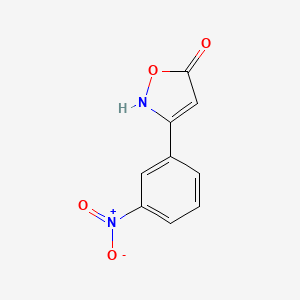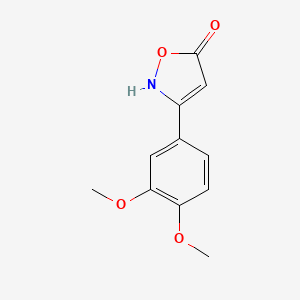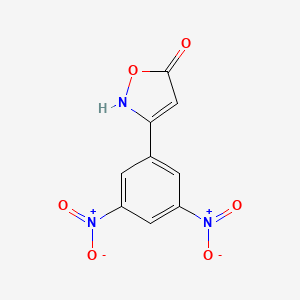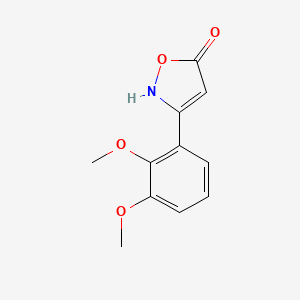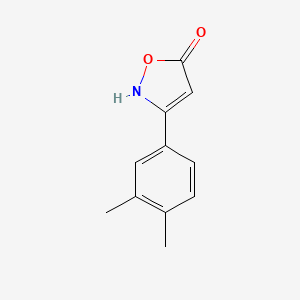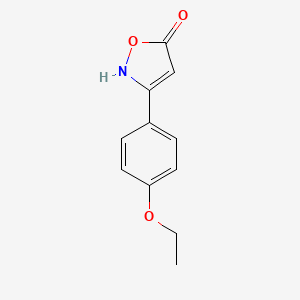
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol has a wide range of applications in the scientific research field. It is a key component in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, which are widely used in the pharmaceutical and agrochemical industries. Additionally, this compound is used in the synthesis of polymers, dyes, and catalysts, and in the preparation of materials for organic light emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed that the compound is able to act as an electron-withdrawing group, which allows it to interact with other molecules and modify their reactivity. Additionally, the compound is thought to act as a catalyst in certain reactions, which can increase the rate of a reaction and/or reduce the amount of energy needed to carry out the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have some anti-inflammatory and antioxidant properties in animal models. Additionally, the compound has been shown to inhibit the growth of certain types of bacteria and fungi, suggesting that it may have some antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol for lab experiments is its versatility. The compound can be used in a variety of different reactions, and its electron-withdrawing properties make it useful for modifying the reactivity of other molecules. Additionally, the compound is relatively easy to synthesize and is available in a variety of different forms, making it easy to use in the lab. However, the compound can be toxic if mishandled, and its effects on biochemical and physiological processes are not fully understood.
Orientations Futures
The future of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is promising. Future research could focus on further exploring the compound's biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. Additionally, research could be conducted to develop new methods for synthesizing the compound, as well as new methods for using the compound in organic synthesis. Finally, research could be conducted to explore the potential of this compound as a catalyst in various reactions.
Méthodes De Synthèse
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is most commonly synthesized via a condensation reaction between 4-ethoxyphenol and ethyl formate. This reaction is catalyzed by a strong base such as sodium hydroxide, and yields the oxazole compound in high yields. Alternatively, this compound can also be synthesized using a Friedel-Crafts alkylation reaction of an acetophenone with ethyl formate, followed by a cyclization reaction with a strong base.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)15-12-10/h3-7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPWKCRTGNFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)

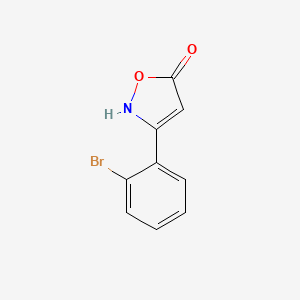
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
